1-(1H-Pyrazolo[3,4-c]pyridin-5-yl)ethanone, a compound belonging to the pyrazolo[3,4-c]pyridine family, is recognized for its diverse biological activities and potential applications in medicinal chemistry. Pyrazolo[3,4-c]pyridines are characterized by their fused ring systems and have been studied for their antimicrobial, anti-inflammatory, and anticancer properties. This compound specifically features an ethanone functional group attached to the pyrazolo[3,4-c]pyridine scaffold.
1-(1H-Pyrazolo[3,4-c]pyridin-5-yl)ethanone can be classified as:
The synthesis of 1-(1H-Pyrazolo[3,4-c]pyridin-5-yl)ethanone can be achieved through several methods. Common approaches include:
For example, one synthesis route involves mixing 5-amino-1H-pyrazole with paraformaldehyde and a β-diketone under microwave conditions. The reaction typically occurs in aqueous media with a catalyst such as indium chloride, leading to high yields of the target compound within shorter reaction times compared to traditional methods .
The molecular structure of 1-(1H-Pyrazolo[3,4-c]pyridin-5-yl)ethanone can be described as follows:
The structural characteristics can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into the arrangement of atoms and functional groups within the molecule.
1-(1H-Pyrazolo[3,4-c]pyridin-5-yl)ethanone participates in various chemical reactions due to its functional groups:
For instance, reactions involving this compound may include coupling with amines or alcohols under acidic or basic conditions to yield derivatives with enhanced biological activities.
The mechanism of action for 1-(1H-Pyrazolo[3,4-c]pyridin-5-yl)ethanone involves its interaction with biological targets:
Studies have indicated that derivatives of pyrazolo[3,4-c]pyridines exhibit significant inhibitory effects on various biological targets, including kinases and phosphodiesterases, which are crucial in cancer and inflammatory diseases .
1-(1H-Pyrazolo[3,4-c]pyridin-5-yl)ethanone has several scientific applications:
Pyrazolo[3,4-c]pyridines represent a distinctive subclass of nitrogen-rich fused heterocycles characterized by a pyrazole ring fused at the 3 and 4-positions to a pyridine ring at the c-bond, creating a planar bicyclic aromatic system with significant electron-deficient character. Among these derivatives, 1-(1H-Pyrazolo[3,4-c]pyridin-5-yl)ethanone (CAS: 1386462-21-0) has emerged as a synthetically versatile scaffold with molecular formula C₈H₇N₃O and molar mass 161.16 g/mol [9]. This compound features an acetyl group at the C3 position of the pyrazolo[3,4-c]pyridine core, which significantly influences both its physicochemical properties and biological interactions. The strategic positioning of the ethanone moiety at this location enhances hydrogen-bonding capabilities while providing a synthetic handle for further structural elaboration. With applications spanning medicinal chemistry, materials science, and chemical biology, this compound exemplifies the broader significance of pyrazolopyridine derivatives as privileged scaffolds in modern drug discovery programs targeting challenging disease pathways [5] [9].
The systematic naming of pyrazolopyridine isomers follows specific IUPAC conventions based on ring fusion patterns. For 1-(1H-Pyrazolo[3,4-c]pyridin-5-yl)ethanone, the parent bicyclic system is designated as 1H-pyrazolo[3,4-c]pyridine, indicating fusion between:
The structural classification reveals important features:
Table 1: Nomenclature Systems for 1-(1H-Pyrazolo[3,4-c]pyridin-5-yl)ethanone
Naming System | Designation | Distinguishing Features |
---|---|---|
IUPAC Systematic | 1-(1H-Pyrazolo[3,4-c]pyridin-3-yl)ethan-1-one | Precise ring fusion and substituent location |
Alternative Chemical | 3-Acetyl-1H-pyrazolo[3,4-c]pyridine | Functional group naming emphasis |
Canonical SMILES | CC(=O)C1=NNC2=C1C=NC=C2 | Linear string representation |
CAS Registry | 1386462-21-0 | Unique chemical identifier |
The synthetic chemistry of pyrazolopyridines has evolved substantially since Ortoleva's pioneering synthesis of monosubstituted derivatives in 1908 [3]. Early approaches to pyrazolo[3,4-c]pyridines relied on:
Contemporary synthetic routes to 1-(1H-Pyrazolo[3,4-c]pyridin-5-yl)ethanone reflect significant methodological advancements:
Table 2: Historical Evolution of Key Synthetic Methods
Time Period | Synthetic Methodology | Key Advancements | Limitations |
---|---|---|---|
Early 20th Century (1908-1950) | Ortoleva-Bulow Condensations | First access to pyrazolopyridine cores | Isomeric mixtures, low yields |
Late 20th Century (1970-2000) | Halogenative Cyclization | Improved regiocontrol | Harsh conditions, stoichiometric metal reagents |
21st Century (2005-Present) | Multi-Component Reactions & Catalytic Acetylation | Atom economy, regioselectivity, green chemistry principles | Specialized catalysts required |
The 1H-pyrazolo[3,4-c]pyridine scaffold serves as a privileged structural motif in medicinal chemistry due to its bioisosteric relationship with purine nucleobases and its ability to engage in diverse molecular interactions with biological targets. The specific derivative 1-(1H-Pyrazolo[3,4-c]pyridin-5-yl)ethanone has demonstrated substantial therapeutic potential through several mechanisms:
Kinase Inhibition: The planar bicyclic system serves as an adenine mimetic in ATP-binding sites, enabling potent inhibition of kinases including Extracellular Signal-Regulated Kinase (ERK) and Glycogen Synthase Kinase 3 (GSK3α/β). The C3-acetyl group forms critical hydrogen bonds with kinase hinge regions, enhancing target affinity [9].
GPR119 Agonism: Structural optimization of pyrazolo[3,4-c]pyridine derivatives has yielded single-digit nanomolar agonists of the G-protein coupled receptor GPR119, a promising target for type 2 diabetes mellitus. The acetyl moiety provides an optimal vector for attaching solubilizing groups that improve pharmacokinetic profiles while maintaining target engagement [5] [6]:
"Modification of the right-hand piperidine N-capping group (R²) led to the identification of compound 24 as a single-digit nanomolar GPR119 agonist" [5].
Transcriptional Modulation: Derivatives have shown agonistic activity toward human Peroxisome Proliferator-Activated Receptor Alpha (hPPARα), regulating genes involved in lipid metabolism. The acetyl group serves as a hydrogen bond acceptor in the ligand-binding domain, facilitating receptor activation [9].
Table 3: Therapeutic Applications of Pyrazolo[3,4-c]pyridine Derivatives
Therapeutic Area | Molecular Target | Role of 1-(1H-Pyrazolo[3,4-c]pyridin-5-yl)ethanone | Development Status |
---|---|---|---|
Metabolic Disorders | GPR119 Receptor | Core scaffold for agonist development | Preclinical optimization [5] [6] |
Oncology | ERK Kinases | ATP-competitive inhibitor | Target validation studies [9] [10] |
Neurodegenerative Diseases | DYRK1A Kinase | Substrate-competitive inhibition | Lead identification [9] |
Metabolic Syndrome | PPARα Receptor | Transcriptional agonism | Mechanism exploration [9] |
The compound's versatility is further evidenced by its role in fragment-based drug discovery (FBDD), where its moderate size (MW 161.16) and multiple functionalization sites enable rapid exploration of chemical space. Its balanced lipophilicity (cLogP ~1.2) and polar surface area (~58 Ų) contribute to favorable ligand efficiency metrics, making it an attractive starting point for lead optimization programs across diverse target classes [9].
CAS No.: 19444-84-9
CAS No.: 676-99-3
CAS No.: 3179-81-5
CAS No.: 1349245-31-3
CAS No.: 107372-98-5
CAS No.: 14680-51-4